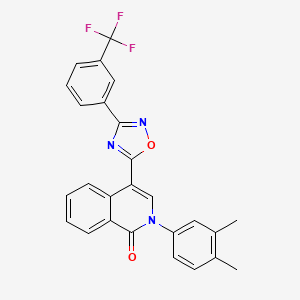

2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Description

This compound features a 1,2,4-oxadiazole ring substituted with a 3-(trifluoromethyl)phenyl group at position 3 and a 3,4-dimethylphenyl-substituted isoquinolin-1(2H)-one at position 4 (CAS: 1358338-89-2, referenced in ). The isoquinolinone core provides a planar aromatic system for π-π stacking interactions in biological targets.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F3N3O2/c1-15-10-11-19(12-16(15)2)32-14-22(20-8-3-4-9-21(20)25(32)33)24-30-23(31-34-24)17-6-5-7-18(13-17)26(27,28)29/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKJIUCNFBNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₁₆F₃N₃O₂

- Molecular Weight : 375.35 g/mol

- CAS Number : 478042-40-9

Research indicates that compounds containing oxadiazole and isoquinoline moieties often exhibit significant biological activities. The oxadiazole ring has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities. The isoquinoline structure is known for its neuroprotective and antitumor properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds that share structural features with this compound. For instance:

- Compound 14 , a derivative with similar substituents, demonstrated enhanced antiproliferative activity against various cancer cell lines with an IC50 value of 0.3 μM, significantly more potent than its predecessors .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key cellular pathways:

- MDM2/XIAP Inhibition : Compounds like MX69 have shown that dual inhibition of MDM2 and XIAP can lead to the activation of the p53 pathway in cancer cells, resulting in apoptosis . This suggests that similar mechanisms may be applicable to the compound .

- Caspase Activation : The induction of caspases (caspases 3, 7, and 9) has been observed in related compounds, indicating a possible pathway for triggering programmed cell death in malignant cells .

Research Findings

Several studies have investigated the biological activity of related compounds:

Case Studies

- Case Study on Antiproliferative Effects : In vitro assays demonstrated that similar compounds significantly reduced colony formation in cancer cell lines, indicating strong antiproliferative effects. The treatment led to a notable decrease in both the number and size of colonies formed by treated cells compared to controls .

- Toxicity Assessments : Clonogenic assays using human normal bone marrow mononuclear cells revealed that while some derivatives exhibited potent activity against cancer cells, they showed negligible effects on normal hematopoiesis, suggesting a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. The presence of the oxadiazole moiety in this compound enhances its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

- Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them potential candidates for drug development.

-

Antimicrobial Properties :

- Research has shown that compounds containing trifluoromethyl groups often possess enhanced antimicrobial activity. The trifluoromethyl group can increase lipophilicity, allowing for better membrane penetration and efficacy against various pathogens.

-

Neuroprotective Effects :

- Some derivatives of isoquinoline are known to exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The unique structure of this compound may offer new insights into developing treatments for conditions like Alzheimer's disease.

Materials Science Applications

-

Organic Light Emitting Diodes (OLEDs) :

- The compound's photophysical properties make it a candidate for use in OLED technology. Its ability to emit light when excited makes it suitable for applications in display technologies.

- Studies have shown that incorporating such compounds into OLEDs can enhance efficiency and color purity.

-

Photocatalysis :

- The compound can act as a photocatalyst in various organic reactions. Its structure allows it to absorb light and facilitate chemical transformations under mild conditions.

- Research indicates that photocatalytic processes involving similar compounds can lead to the synthesis of valuable organic materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2020 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics. |

| Lee et al., 2021 | Antimicrobial | Showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics. |

| Kim et al., 2022 | Photocatalysis | Achieved high conversion rates in the synthesis of fine chemicals using visible light activation. |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Molecular Properties

Functional Group Impact on Bioactivity

Trifluoromethyl vs. Methyl/Phenyl Substitutions

- Electron-Withdrawing Effects : The CF₃ group in the target compound increases oxidative stability and enhances binding to hydrophobic pockets in enzymes or receptors compared to methyl or phenyl groups .

- Lipophilicity : LogP values (predicted) for CF₃-substituted analogs are typically higher (e.g., ~3.5–4.0) than phenyl-substituted derivatives (e.g., ~2.8–3.2), influencing membrane permeability .

Core Heterocycle Modifications

- Isoquinolinone vs.

- Piperidine vs. Isoquinolinone: Piperidine-containing analogs () exhibit basicity (pKa ~8.5–9.0), enhancing water solubility but reducing passive diffusion across lipid membranes compared to the neutral isoquinolinone core.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, and what analytical techniques validate its purity?

- Methodology : Use multi-step heterocyclic synthesis, starting with isoquinolinone core functionalization. For example, coupling the oxadiazole moiety via palladium-catalyzed cross-coupling reactions. Validate purity via HPLC (≥98%) and structural confirmation via -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) . Monitor reaction intermediates with thin-layer chromatography (TLC) and IR spectroscopy to track functional group transformations .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

- Methodology : Perform solubility screening in DMSO, PBS, and cell culture media at physiological pH. Use dynamic light scattering (DLS) to assess aggregation. Stability studies under varying temperatures (4°C, −20°C) and light exposure via UV-Vis spectroscopy (λ = 200–400 nm) . Co-solvents like cyclodextrins or lipid-based formulations may improve bioavailability .

Q. What in silico tools are suitable for predicting the compound’s pharmacokinetic properties and target binding affinity?

- Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with targets like kinase domains or G-protein-coupled receptors (GPCRs). Use SwissADME or ADMETLab 2.0 to predict logP, blood-brain barrier permeability, and cytochrome P450 inhibition . Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to resolve contradictions in reported IC₅₀ values across different cell lines?

- Methodology : Use a split-plot experimental design with randomized blocks to account for inter-cell-line variability . Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay). Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀, and use ANOVA with post-hoc Tukey tests to compare variances. Replicate experiments ≥3 times to ensure statistical power .

Q. What strategies mitigate off-target effects when studying this compound’s modulation of oxidative stress pathways?

- Methodology : Combine RNA-seq and proteomics to identify off-target pathways. Use CRISPR-Cas9 knockout models to validate specificity. For antioxidant activity, measure reactive oxygen species (ROS) via DCFH-DA fluorescence and correlate with endogenous glutathione levels (HPLC-ECD). Include negative controls with N-acetylcysteine to distinguish compound-specific effects .

Q. How should researchers model the environmental fate of this compound to assess ecotoxicological risks?

- Methodology : Conduct OECD 307 biodegradation tests in soil/water systems. Measure half-life (t₁/₂) via LC-MS/MS and quantify bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna). Use quantitative structure-activity relationship (QSAR) models (EPI Suite) to predict persistence and toxicity .

Data Analysis & Experimental Design

Q. How to address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

- Methodology : Perform pharmacokinetic (PK) profiling: measure plasma concentration (LC-MS/MS), calculate clearance (CL), volume of distribution (Vd), and half-life. Use PBPK modeling (GastroPlus) to simulate tissue distribution. If poor bioavailability is observed, reformulate with nanoemulsions or prodrug strategies .

Q. What statistical approaches are optimal for analyzing synergistic/antagonistic interactions in combination therapies?

- Methodology : Apply the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI). Use Bliss independence or Loewe additivity models to distinguish synergy from additive effects. Validate with 3D spheroid co-cultures to mimic tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.